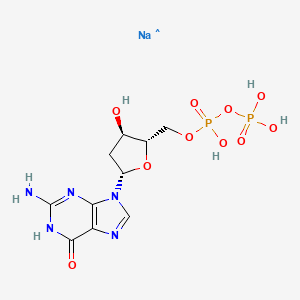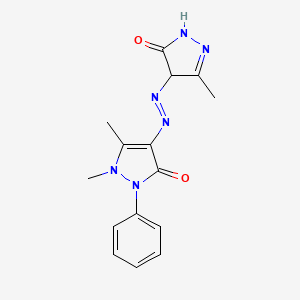
1,3-Diphenyl-2,2-propanedithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-2,2-propanedithiol is an organic compound with the molecular formula C15H16S2 It is characterized by the presence of two phenyl groups attached to a central propane backbone, which also contains two thiol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2,2-propanedithiol can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylacetone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-2,2-propanedithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-2,2-propanedithiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-2,2-propanedithiol involves its interaction with various molecular targets. The thiol groups can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can undergo redox reactions, which may contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolanes: These compounds have a similar structure but contain a five-membered ring.
1,3-Dithianes: Similar to 1,3-dithiolanes but with a six-membered ring.
Uniqueness
1,3-Diphenyl-2,2-propanedithiol is unique due to its specific arrangement of phenyl and thiol groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong chelation and redox activity .
Eigenschaften
CAS-Nummer |
42937-97-3 |
|---|---|
Molekularformel |
C15H16S2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1,3-diphenylpropane-2,2-dithiol |
InChI |
InChI=1S/C15H16S2/c16-15(17,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
InChI-Schlüssel |
KADZDOLYFZTSSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)






![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)

